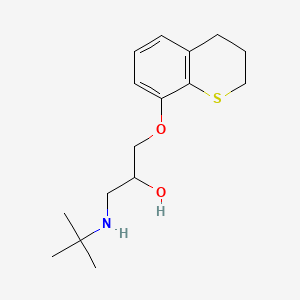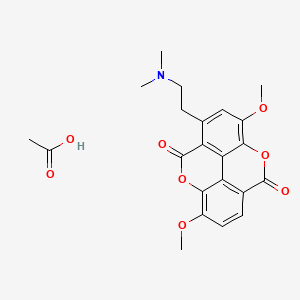
巯基-PEG4-叔丁酯
描述
Thiol-PEG4-t-butyl ester is a polyethylene glycol derivative containing a thiol group and a t-butyl ester. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
科学研究应用
Thiol-PEG4-t-butyl ester has widespread applications in various fields:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Utilized in the modification of proteins and peptides for bioconjugation.
Medicine: Employed in drug delivery systems to enhance solubility and stability of therapeutic agents.
Industry: Used in the production of materials with specific surface properties, such as hydrophilicity and biocompatibility
作用机制
Target of Action
Thiol-PEG4-t-butyl ester, also known as Thiol-PEG4-Boc, is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are the proteins that are intended to be degraded by the PROTAC .
Mode of Action
The compound acts as a bridge in PROTACs, connecting two different ligands . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The thiol group in the compound can react with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver .
生化分析
Biochemical Properties
Thiol-PEG4-t-butyl ester plays a crucial role in biochemical reactions as a linker in the formation of PROTAC molecules . It interacts with various enzymes and proteins to form PROTACs, which then bind to specific target proteins and E3 ubiquitin ligases . The nature of these interactions is largely determined by the specific ligands used in the PROTAC molecule .
Cellular Effects
The effects of Thiol-PEG4-t-butyl ester on cells are primarily mediated through the PROTACs it helps form . These PROTACs can influence cell function by selectively degrading target proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiol-PEG4-t-butyl ester itself does not directly interact with biomolecules or influence gene expression . The PROTACs it forms can bind to target proteins and E3 ubiquitin ligases . This leads to the ubiquitination and subsequent degradation of the target protein, altering the cellular protein landscape .
Temporal Effects in Laboratory Settings
The effects of Thiol-PEG4-t-butyl ester, as part of PROTACs, can change over time in laboratory settings . The stability and degradation of the PROTACs can influence their long-term effects on cellular function
Dosage Effects in Animal Models
The effects of Thiol-PEG4-t-butyl ester in animal models would depend on the specific PROTACs it is part of . Different dosages could lead to varying degrees of target protein degradation, potentially causing threshold effects or toxic effects at high doses .
Metabolic Pathways
Thiol-PEG4-t-butyl ester is involved in the metabolic pathways of PROTACs . It interacts with enzymes during the synthesis of PROTACs
Transport and Distribution
The transport and distribution of Thiol-PEG4-t-butyl ester within cells and tissues would depend on the specific PROTACs it is part of . These PROTACs could interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
The subcellular localization of Thiol-PEG4-t-butyl ester would depend on the specific PROTACs it is part of . These PROTACs could be directed to specific compartments or organelles based on the target proteins they are designed to degrade .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of thiol-PEG4-t-butyl ester typically involves the Steglich esterification method. This method is widely employed for the formation of esters under mild conditions. The reaction involves the use of Mukaiyama’s reagent in conjunction with dimethyl carbonate as the solvent . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of thiol-PEG4-t-butyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as chromatography to remove any impurities.
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfides can be reduced back to thiols.
Substitution: The thiol group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine can be used as reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers or thioesters.
相似化合物的比较
Amino-PEG4-t-butyl ester: Contains an amino group instead of a thiol group.
Carboxyl-PEG4-t-butyl ester: Contains a carboxyl group instead of a thiol group.
Uniqueness: Thiol-PEG4-t-butyl ester is unique due to its thiol group, which provides specific reactivity towards electrophiles and transition metal surfaces. This makes it particularly useful in applications requiring stable covalent linkages and surface modifications .
属性
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O6S/c1-15(2,3)21-14(16)4-5-17-6-7-18-8-9-19-10-11-20-12-13-22/h22H,4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLWGDQDZRFINM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701177229 | |
| Record name | 1,1-Dimethylethyl 15-mercapto-4,7,10,13-tetraoxapentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
564476-33-1 | |
| Record name | 1,1-Dimethylethyl 15-mercapto-4,7,10,13-tetraoxapentadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=564476-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 15-mercapto-4,7,10,13-tetraoxapentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















